molecular formula C14H18O4S B14312786 4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate CAS No. 110426-95-4

4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B14312786
CAS No.: 110426-95-4
M. Wt: 282.36 g/mol
InChI Key: YMDOACXCZQSOOS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further connected to a pentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4,4-dimethyl-3-oxopent-1-en-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-3-oxopent-1-en-1-yl benzonitrile
  • 4,4-Dimethyl-3-oxopent-1-en-1-yl phenylacetate
  • 4,4-Dimethyl-3-oxopent-1-en-1-yl phenylsulfide

Uniqueness

4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate group and a ketone group in its structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

110426-95-4

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

(4,4-dimethyl-3-oxopent-1-enyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H18O4S/c1-11-5-7-12(8-6-11)19(16,17)18-10-9-13(15)14(2,3)4/h5-10H,1-4H3

InChI Key

YMDOACXCZQSOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=CC(=O)C(C)(C)C

Origin of Product

United States

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